3-(2-Pyridyl)-3-azetidinol Dihydrochloride chemical properties
3-(2-Pyridyl)-3-azetidinol Dihydrochloride chemical properties
An In-Depth Technical Guide to 3-(2-Pyridyl)-3-azetidinol Dihydrochloride
This guide provides a comprehensive technical overview of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. By synthesizing data from established chemical literature and safety documentation, this document details the compound's structure, potential synthesis, physicochemical properties, and its relevance within medicinal chemistry, grounded in authoritative scientific principles.
Azetidines, four-membered nitrogen-containing saturated heterocycles, are considered "privileged" structural motifs in modern drug discovery.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, makes them more reactive than their five-membered pyrrolidine counterparts yet significantly more stable and easier to handle than three-membered aziridines.[3] This unique balance of stability and reactivity, combined with their rigid, three-dimensional, and sp³-rich character, allows azetidine-containing molecules to confer improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates.[2]
3-(2-Pyridyl)-3-azetidinol Dihydrochloride incorporates this valuable azetidine core, functionalized with both a hydroxyl group and a pyridine ring. This combination of features presents a molecule with a rich pharmacophoric profile:
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Azetidinol Core: Provides a rigid scaffold that can orient substituents into specific vectors in three-dimensional space, which is crucial for precise receptor targeting.[1] The tertiary alcohol is a potential hydrogen bond donor and acceptor.
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Pyridine Moiety: A common bioisostere for a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor and can modulate the compound's basicity and pharmacokinetic properties.[4]
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Dihydrochloride Salt: Enhances aqueous solubility and stability, making the compound more suitable for biological assays and potential formulation.
These structural attributes make 3-(2-Pyridyl)-3-azetidinol Dihydrochloride an attractive building block for creating novel therapeutics, particularly in areas like central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2]
Chemical Identity and Structure
The fundamental identity of the compound is established by its chemical structure and nomenclature.
Chemical Structure
The structure consists of a central azetidine ring substituted at the 3-position with both a hydroxyl group and a pyridin-2-yl group. The dihydrochloride form indicates that both the azetidine and pyridine nitrogen atoms are protonated.
Caption: Structure of 3-(2-Pyridyl)-3-azetidinol Dihydrochloride.
Physicochemical Properties
While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent parts and data from closely related analogs.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1415564-55-4 | [5][6] |
| Molecular Formula | C₈H₁₂Cl₂N₂O | Derived from structure |
| Molecular Weight | 223.10 g/mol | Derived from structure |
| Appearance | Expected to be a white to off-white solid. | Based on common hydrochloride salts of similar compounds.[7] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents. | The dihydrochloride salt form significantly increases polarity and aqueous solubility. |
| Melting Point | Not available. Expected to be >200 °C with decomposition. | Hydrochloride salts of heterocyclic amines typically have high melting points. |
| pKa | Not available. Two pKa values are expected: one for the azetidinium proton (pKa ~8-9) and one for the pyridinium proton (pKa ~5-6). | Based on typical pKa values for protonated azetidines and pyridines. |
Proposed Synthesis Pathway
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example. Researchers must ensure all operations are conducted under appropriate safety measures, including the use of an inert atmosphere for handling organolithium reagents.
Step 1: Generation of 2-Lithiopyridine
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To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
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Add 2-bromopyridine (1.0 equivalent) to the cooled THF.
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Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiopyridine reagent.
Causality: The use of an anhydrous, inert atmosphere is critical because organolithium reagents are extremely reactive with water and oxygen. The low temperature (-78 °C) is necessary to prevent side reactions and ensure the stability of the 2-lithiopyridine intermediate.
Step 2: Nucleophilic Addition to N-Boc-3-azetidinone
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In a separate flame-dried flask under argon, dissolve N-Boc-3-azetidinone (1.1 equivalents) in anhydrous THF.
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Cool this solution to -78 °C.
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Slowly transfer the previously prepared 2-lithiopyridine solution into the N-Boc-3-azetidinone solution via cannula.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield N-Boc-3-(2-pyridyl)-3-azetidinol.
Causality: The Boc (tert-butyloxycarbonyl) group protects the azetidine nitrogen from reacting with the organolithium reagent. The final aqueous workup neutralizes any remaining reactive species and allows for the separation of the organic product.
Step 3: Deprotection and Salt Formation
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Dissolve the purified N-Boc-3-(2-pyridyl)-3-azetidinol in a minimal amount of methanol or 1,4-dioxane.
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Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M, 3.0 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
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The dihydrochloride salt will typically precipitate from the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group. The use of excess HCl ensures the protonation of both the azetidine and pyridine nitrogens, leading directly to the formation of the desired dihydrochloride salt.
Spectral and Analytical Characterization (Predicted)
Analytical data is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectral characteristics based on the molecule's structure and data from similar compounds.[9][10][11][12]
| Analysis Type | Predicted Observations |
| ¹H NMR | Pyridine Protons: Four distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton alpha to the pyridinium nitrogen will be the most downfield.[12] Azetidine Protons: Two signals, likely complex multiplets or doublets of doublets, for the non-equivalent CH₂ groups (δ 4.0-5.0 ppm). The proximity to the protonated nitrogen will cause a significant downfield shift. OH Proton: A broad singlet, chemical shift is concentration and solvent dependent. NH₂⁺ Protons: A very broad singlet, often exchanged with D₂O. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm). Azetidine Carbons: Signals for the two CH₂ carbons (δ ~50-65 ppm) and the quaternary carbon bearing the OH and pyridyl groups (δ ~70-80 ppm). |
| FT-IR (KBr) | O-H Stretch: Broad peak around 3200-3400 cm⁻¹. N-H Stretch: Broad absorption from the protonated amines (R₂NH₂⁺ and R₃NH⁺) in the 2400-2800 cm⁻¹ region. C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ range from the pyridine ring. C-O Stretch: Strong peak around 1050-1150 cm⁻¹. |
| Mass Spec (ESI+) | M/Z: The primary ion observed would correspond to the free base [M+H]⁺ at m/z 151.1. |
Safety, Handling, and Storage
As a novel chemical entity, 3-(2-Pyridyl)-3-azetidinol Dihydrochloride should be handled with care, following standard laboratory safety protocols. The information below is synthesized from safety data sheets for structurally related compounds.[13][14][15][16]
-
Hazard Statements: Based on analogs, this compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][18] Handle in a well-ventilated area or a chemical fume hood.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13][15]
-
Skin: Wash off immediately with plenty of soap and water.[13][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13][14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[15]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14][16] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
Conclusion and Future Directions
3-(2-Pyridyl)-3-azetidinol Dihydrochloride is a promising chemical scaffold that merges the desirable drug-like properties of the azetidine ring with the versatile electronic and binding features of the pyridine moiety. Its structure suggests potential applications across a wide range of therapeutic areas. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and its evaluation in relevant biological assays to uncover its potential as a lead compound in drug discovery programs. The inherent stereochemistry at the C3 position also offers an avenue for exploring chiral separations or asymmetric syntheses to investigate the differential biological activity of its enantiomers.
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